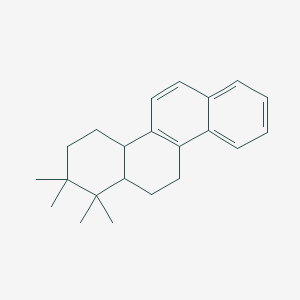
1,1,2,2-Tetramethyl-1,2,3,4,4A,11,12,12A-octahydrochrysene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2-Tetramethyl-1,2,3,4,4A,11,12,12A-octahydrochrysene is a synthetic organic compound with the molecular formula C22H28 It is a derivative of chrysene, characterized by the presence of four methyl groups and a partially hydrogenated structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetramethyl-1,2,3,4,4A,11,12,12A-octahydrochrysene typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. This intermediate is then subjected to further cyclization and hydrogenation steps to achieve the desired octahydrochrysene structure.
Industrial Production Methods
Industrial production of this compound may involve the use of catalysts such as aluminum chloride or phosphoric acid to facilitate the cyclization and hydrogenation reactions. The process is optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,2-Tetramethyl-1,2,3,4,4A,11,12,12A-octahydrochrysene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Further hydrogenation can lead to more saturated derivatives.
Substitution: Halogenation or alkylation reactions can introduce new substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogens (e.g., chlorine, bromine) or alkyl halides in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
1,1,2,2-Tetramethyl-1,2,3,4,4A,11,12,12A-octahydrochrysene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1,2,2-Tetramethyl-1,2,3,4,4A,11,12,12A-octahydrochrysene involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethyl acetyloctahydronaphthalenes: Similar in structure but with different functional groups and applications.
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: Another related compound with distinct properties.
1,1,4,7-Tetramethyl-1a,2,3,4,4a,5,6,7b-octahydro-1H-cyclopropa[e]azulene: Shares some structural similarities but differs in its chemical behavior.
Uniqueness
1,1,2,2-Tetramethyl-1,2,3,4,4A,11,12,12A-octahydrochrysene is unique due to its specific arrangement of methyl groups and hydrogenated structure, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
112719-50-3 |
|---|---|
Formule moléculaire |
C22H28 |
Poids moléculaire |
292.5 g/mol |
Nom IUPAC |
1,1,2,2-tetramethyl-3,4,4a,11,12,12a-hexahydrochrysene |
InChI |
InChI=1S/C22H28/c1-21(2)14-13-19-18-10-9-15-7-5-6-8-16(15)17(18)11-12-20(19)22(21,3)4/h5-10,19-20H,11-14H2,1-4H3 |
Clé InChI |
GDMGVQDVEJUHIQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC2C(C1(C)C)CCC3=C2C=CC4=CC=CC=C34)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Benzoyl-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14316405.png)
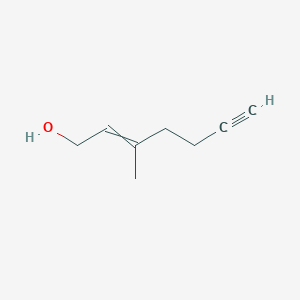


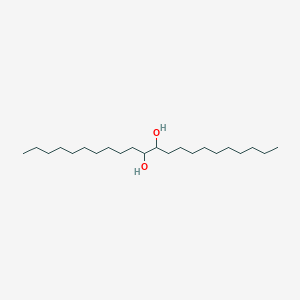
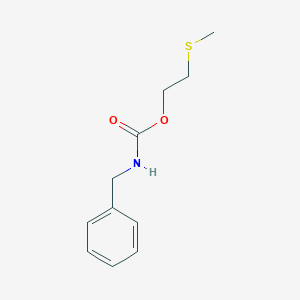
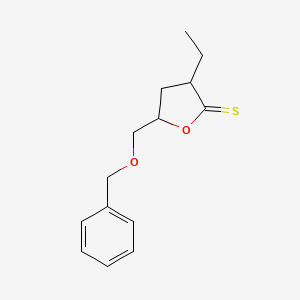
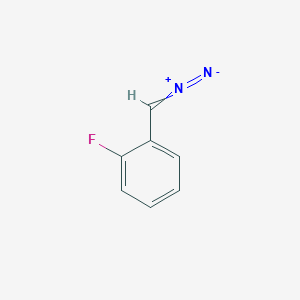
![1-Nitro-4-{1-[(propan-2-yl)oxy]ethenyl}benzene](/img/structure/B14316455.png)
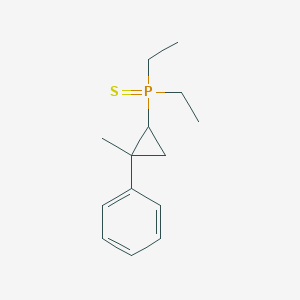
![2-Phenyl-6,7,8,9-tetrahydrocycloocta[b]pyridin-10(5H)-one](/img/structure/B14316467.png)

![2,2-Dichloro-3-methyl-3-phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14316488.png)
